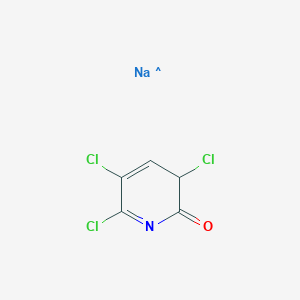![molecular formula C9H12N2O5 B12357004 1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12357004.png)
1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione involves the functionalization of alcohols using reagents such as SelectfluorTM reagent F–TEDA–BF4 and an organonitrile . The reaction conditions typically involve inert atmospheres and controlled temperatures to ensure the stability and purity of the final product .
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves the use of small, electrophilic chemical probes that react with specific functional groups to yield the desired product .
Análisis De Reacciones Químicas
1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of amine derivatives.
Substitution: Substitution reactions can occur at the nitro group, where nucleophiles replace the nitro group with other functional groups.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is widely used in scientific research, particularly in the field of RNA structure analysis. It serves as an in vivo SHAPE-MaP reagent for live cell RNA structure analysis at single nucleotide resolution . This compound reacts with the 2′-hydroxyl group of RNA, providing insights into RNA structure and interactions. It is also used in mutational profiling (MaP) to obtain quantitative nucleotide measurements for entire transcriptomes .
In addition to its applications in RNA research, this compound is used in the design of RNA-targeting small-molecule drugs, deepening the understanding of RNA interactions and regions that may be exploited for therapeutic purposes .
Mecanismo De Acción
The mechanism of action of 1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione involves its interaction with the 2′-hydroxyl group of RNA. The compound acts as an electrophilic probe, reacting with the hydroxyl group to provide structural insights into RNA . This reaction is crucial for understanding RNA interactions and designing RNA-targeting drugs.
Comparación Con Compuestos Similares
1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is unique in its ability to provide high-resolution RNA structure analysis. Similar compounds include:
1-Methyl-7-nitro-2H-3,1-benzoxazine-2,4(1H)-dione: Another RNA SHAPE probe with similar applications.
Naphthalene derivatives: Compounds such as γ-Cadinene and other naphthalene derivatives have different applications but share some structural similarities.
These compounds differ in their specific applications and reactivity, highlighting the uniqueness of this compound in RNA research.
Propiedades
Fórmula molecular |
C9H12N2O5 |
|---|---|
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
1-methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)16-9(10)13/h5-7H,2-4H2,1H3 |
Clave InChI |
SRIXBEZFUSBEQI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CC(CCC2C(=O)OC1=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12356935.png)
![(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-3,4,4a,5,6,8-hexahydro-2H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12356937.png)
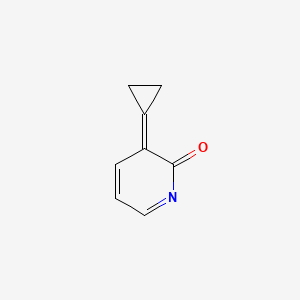
![7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one](/img/structure/B12356939.png)
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride](/img/structure/B12356940.png)
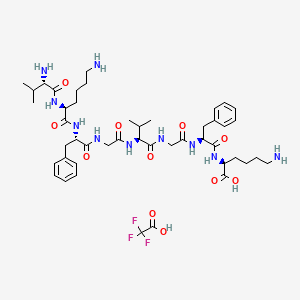
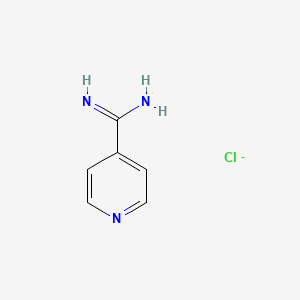
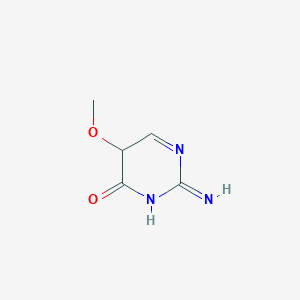

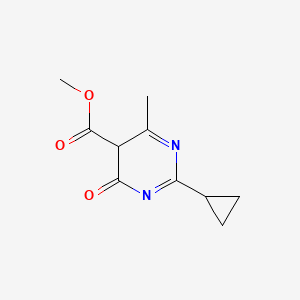
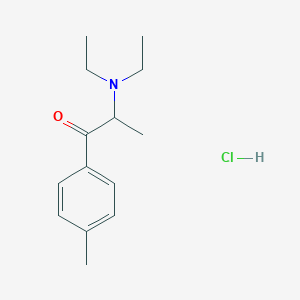
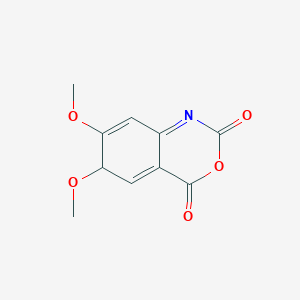
![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12356998.png)
